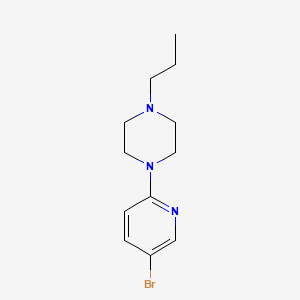
N-cyclopentylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-cyclopentylpiperidine-3-carboxamide is a chiral compound with a piperidine ring substituted at the 3-position with a carboxamide group and a cyclopentyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-cyclopentylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through nucleophilic substitution reactions, where a cyclopentyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of (S)-N-cyclopentylpiperidine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
化学反应分析
Types of Reactions
(S)-N-cyclopentylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-N-cyclopentylpiperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of other valuable compounds.
作用机制
The mechanism of action of (S)-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
N-cyclopentylpiperidine-3-carboxamide: The non-chiral version of the compound, lacking the (S)-configuration.
N-cyclohexylpiperidine-3-carboxamide: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
N-cyclopentylpyrrolidine-3-carboxamide: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(S)-N-cyclopentylpiperidine-3-carboxamide is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. The presence of the cyclopentyl group also contributes to its distinct chemical and physical properties compared to similar compounds.
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h9-10,12H,1-8H2,(H,13,14) |
InChI 键 |
GOEWFDJYJVBHPX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC(=O)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)











